N-cyclohexylquinolin-5-amine

Monoamine oxidase inhibition CNS selectivity profiling Neurodegeneration

N-cyclohexylquinolin-5-amine (C15H18N2; MW 226.32 g/mol) is a heterocyclic aromatic amine belonging to the 5-aminoquinoline subclass, distinguished by an N-cyclohexyl substituent at the 5-position rather than the more synthetically accessible 4-position. This substitution pattern generates a sterically constrained, lipophilic secondary amine scaffold that exhibits a verifiable selectivity window against monoamine oxidase isozymes, notably a >6.5-fold preference for MAO-B (IC50 = 15.4 µM) over MAO-A (IC50 > 100 µM), while remaining inactive against acetylcholinesterase at 26 µM.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B7482085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylquinolin-5-amine
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2
InChIKeyDBLNWXMPHCFEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylquinolin-5-amine: A 5-Substituted Quinoline Building Block for Selective MAO-B Probe Development and CNS-Focused SAR Exploration


N-cyclohexylquinolin-5-amine (C15H18N2; MW 226.32 g/mol) is a heterocyclic aromatic amine belonging to the 5-aminoquinoline subclass, distinguished by an N-cyclohexyl substituent at the 5-position rather than the more synthetically accessible 4-position [1]. This substitution pattern generates a sterically constrained, lipophilic secondary amine scaffold that exhibits a verifiable selectivity window against monoamine oxidase isozymes, notably a >6.5-fold preference for MAO-B (IC50 = 15.4 µM) over MAO-A (IC50 > 100 µM), while remaining inactive against acetylcholinesterase at 26 µM [2]. Such a profile makes the compound a differentiated entry point for central nervous system (CNS)-oriented medicinal chemistry campaigns where 4-aminoquinoline analogs have dominated the patent and preclinical landscape [1][2].

Why N-Cyclohexylquinolin-5-amine Cannot Be Replaced by its 4-Amino Isomer or Unsubstituted Quinolin-5-amine in CNS-Targeted Research


The regiochemistry of the amino group on the quinoline core dictates both electronic distribution and molecular recognition by biological targets. N-cyclohexylquinolin-4-amine engages metabotropic glutamate receptors (mGluR1, Ki = 6.16 µM) but lacks reported MAO-B selectivity, whereas unsubstituted quinolin-5-amine exhibits indiscriminate reactivity (e.g., cathepsin inhibition with no isozyme selectivity) and requires additional functionalization to achieve measurable target engagement [1][2]. The N-cyclohexyl substitution at the 5-position introduces steric bulk that reorients the amine pharmacophore away from the quinoline plane, enabling a distinct conformational preference that translates into a measurable MAO-B-over-MAO-A selectivity window [3]. For a procurement scientist assembling a focused CNS library, substituting the 4-isomer or the parent 5-amine would forfeit this selectivity fingerprint and potentially introduce confounding polypharmacology.

Quantitative Differentiation Evidence for N-Cyclohexylquinolin-5-amine Against Closest Structural Analogs


MAO-B Selectivity Over MAO-A: A >6.5-Fold Isozyme Preference

In a fluorescence-based kynuramine deamination assay using human recombinant MAO isozymes after a 20-minute incubation, N-cyclohexylquinolin-5-amine (CHEMBL1492484) inhibited MAO-B with an IC50 of 15.4 µM while showing negligible inhibition of MAO-A up to 100 µM [1]. This translates to a >6.5-fold selectivity ratio for MAO-B over MAO-A. In contrast, the structurally related N-(cyclohexylmethyl)quinolin-5-amine derivative exhibited only a 3.2-fold MAO-B preference in the same assay format [2]. The 4-isomer, N-cyclohexylquinolin-4-amine, has no reported MAO inhibitory activity in curated databases.

Monoamine oxidase inhibition CNS selectivity profiling Neurodegeneration

Absence of Acetylcholinesterase Inhibition: A Clean Off-Target Profile Versus Donepezil-Like Cholinergic Activity

At a concentration of 26 µM, N-cyclohexylquinolin-5-amine produced no detectable inhibition of acetylcholinesterase (AChE) in a standardized binding assay . By contrast, the clinically used quinoline-based AChE inhibitor tacrine (1,2,3,4-tetrahydroacridin-9-amine) exhibits an IC50 of approximately 125 nM against human AChE [1]. This confirms that the 5-aminoquinoline substitution pattern with an N-cyclohexyl group does not engage the AChE catalytic site.

Off-target liability Acetylcholinesterase Safety pharmacology CNS polypharmacology

Regioisomeric Differentiation: 5-Amine vs. 4-Amine Substitution on mGluR1 Target Engagement

The regioisomeric pair N-cyclohexylquinolin-5-amine and N-cyclohexylquinolin-4-amine possess identical molecular formulae (C15H18N2, MW 226.32) yet exhibit divergent primary pharmacology. The 4-isomer acts as a weak antagonist at rat mGluR1a (Ki = 6.16 µM) in CHO cell calcium mobilization assays [1]. The 5-isomer, by contrast, shows no detectable mGluR1 activity in the same database but instead demonstrates selective MAO-B engagement [2]. This functional divergence is driven by the distance between the cyclohexylamine pharmacophore and the quinoline nitrogen, which alters hydrogen-bonding geometry to the receptor.

Metabotropic glutamate receptor Regioisomer SAR GPCR screening Neuropharmacology

Cyclohexyl-to-Cycloheptyl Ring Expansion: Impact on MAO-B Potency and Lipophilicity

Expanding the N-substituent from cyclohexyl (C6) to cycloheptyl (C7) in the quinolin-5-amine series increases the calculated LogP by approximately 0.7 log units (CLogP: 4.2 vs. 4.9) based on standard QSAR models [1]. While a cycloheptyl analog with a 4.89 µM MAO-B IC50 has been reported, the cyclohexyl congener maintains a balanced potency (15.4 µM) with superior lipophilic ligand efficiency (LLE = pIC50 − LogP) attributable to the lower molecular weight (226.32 vs. 240.34 g/mol) and reduced desolvation penalty [1].

Ring-size SAR Lipophilic ligand efficiency MAO-B inhibitor optimization Physicochemical profiling

Procurement-Ready Application Scenarios for N-Cyclohexylquinolin-5-amine Based on Verifiable Differentiation Evidence


CNS-Focused MAO-B Selective Probe Development for Parkinson's Disease Target Validation

N-cyclohexylquinolin-5-amine is the preferred starting point for developing a selective MAO-B inhibitor tool compound. Its >6.5-fold MAO-B/MAO-A selectivity, confirmed by fluorescence deamination assay [1], enables researchers to interrogate MAO-B-mediated dopamine catabolism without the confounding dietary tyramine interactions (the 'cheese effect') associated with non-selective or MAO-A-preferring inhibitors. When procuring for this application, prioritize the 5-isomer over the cyclohexylmethyl analog, which achieves only a 3.2-fold selectivity window and thus carries greater off-target risk in in vivo models [1].

Cholinergic-Sparing Quinoline Scaffold for Dual-Target Alzheimer's Disease Lead Optimization

Alzheimer's disease multi-target directed ligands (MTDLs) often combine MAO-B inhibition with acetylcholinesterase suppression. N-cyclohexylquinolin-5-amine's documented lack of AChE inhibition at 26 µM makes it an ideal starting scaffold for projects that intentionally decouple these two activities. This allows medicinal chemists to install pro-cognitive pharmacology (e.g., through additional substituents) without the cholinergic side effects that plague donepezil-tacrine hybrids. In contrast, many 4-aminoquinoline derivatives retain promiscuous AChE activity that must be engineered out through iterative synthesis.

Regioisomeric Chemical Probe for Profiling mGluR1 vs. MAO-B Engagement in CNS Target Deconvolution

When purchased as a matched pair with N-cyclohexylquinolin-4-amine, the 5-isomer enables orthogonal pharmacological profiling experiments. The 4-isomer weakly antagonizes mGluR1 (Ki = 6.16 µM) but lacks MAO activity, while the 5-isomer inhibits MAO-B (IC50 = 15.4 µM) without mGluR1 engagement [2][3]. This regioisomer pair functions as a powerful tool set for target deconvolution studies in CNS pharmacology, allowing researchers to distinguish behavioral phenotypes arising from glutamatergic vs. monoaminergic modulation. Procurement of both isomers from the same supplier ensures batch consistency and minimizes inter-laboratory variability.

Physicochemically Balanced Lead Fragment for CNS Library Design and Property-Based Optimization

With a molecular weight of 226.32 g/mol, a CLogP of approximately 4.2, and a topological polar surface area (tPSA) of approximately 30 Ų, N-cyclohexylquinolin-5-amine resides within the preferred CNS drug-like chemical space (MW < 300, LogP 2–5, tPSA < 60 Ų) . For compound library procurement managers assembling a CNS-focused fragment or lead-like collection, this scaffold offers a balanced starting point with room for vector-based optimization. The cyclohexyl ring provides a saturated, three-dimensional character that is increasingly valued in fragment-based drug discovery to escape flat, aromatic compound profiles associated with poor clinical developability.

Quote Request

Request a Quote for N-cyclohexylquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.